Crystallographic Hit Rate and Structural Validation: A Scarce and Valuable Fragment
This compound is one of a select group of fragments that passed the highly stringent crystallographic validation step in a massive screen. Of 2,533 diverse fragments screened, only 214 yielded a crystal structure with the SARS-CoV-2 macrodomain, representing an 8.4% success rate [1]. This compound's structure was solved at a high resolution of 1.00 Å, enabling precise modeling of its binding interactions [2]. In contrast, the vast majority of fragments (2,319 out of 2,533) failed to produce a crystal structure, meaning they lack the structural validation necessary for rigorous structure-based drug design [1].
| Evidence Dimension | Crystallographic Validation Rate in Fragment Screen |
|---|---|
| Target Compound Data | Structurally validated: crystal structure solved at 1.00 Å resolution (PDB 5RS9) [2] |
| Comparator Or Baseline | Non-hit fragments of the 2,533-member library: 0% crystallographic validation |
| Quantified Difference | 100% validated vs 0% validated for non-hits; validated hit rate 8.4% (214/2533) |
| Conditions | Crystallographic fragment screen against SARS-CoV-2 NSP3 macrodomain; X-ray diffraction, 1.00 Å resolution [1][2] |
Why This Matters
For procurement, this compound is a guaranteed, structurally validated starting point for macrodomain inhibitor development, unlike the vast majority of fragments which failed validation.
- [1] Schuller M, Correy GJ, Gahbauer S, et al. Fragment binding to the Nsp3 macrodomain of SARS-CoV-2 identified through crystallographic screening and computational docking. Sci Adv. 2021;7(16):eabf8711. View Source
- [2] Correy GJ, Young ID, Thompson MC, Fraser JS. PanDDA analysis group deposition -- Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with ZINC000007636250. Protein Data Bank. 2020. PDB ID: 5RS9. View Source
